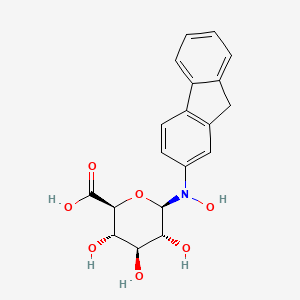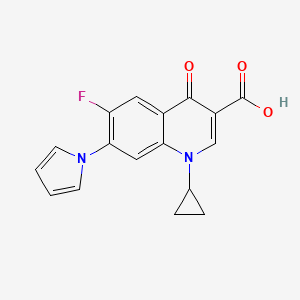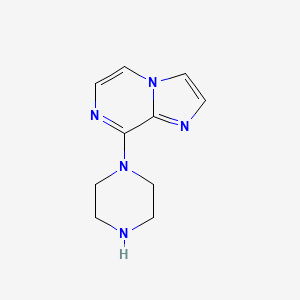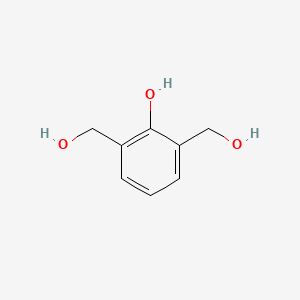
2,6-Dimethylol phenol
Overview
Description
2,6-Dimethylol phenol is a chemical compound with the molecular formula C8H10O . It is also known by other names such as 2,6-Xylenol and 2,6-Dimethylphenol .
Synthesis Analysis
The synthesis of 2,6-Dimethylol phenol can be achieved through the gas-phase catalytic reaction of phenol and methanol . Another method involves the use of a fluidized bed reactor . The objective of the research was to study the production process of 2,6-dimethylphenol in fluid phase and the development of the synthesis method for silica-supported catalyst that would exhibit activity in this process .Molecular Structure Analysis
The molecular structure of 2,6-Dimethylol phenol consists of a phenol group with two methyl groups attached to the 2nd and 6th carbon atoms of the benzene ring . The molecular weight of the compound is 122.1644 .Chemical Reactions Analysis
Phenols, including 2,6-Dimethylol phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone . The reaction of phenolic compounds with formaldehyde forms the basis for synthesis of an important class of adhesives used to manufacture bonded wood products .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications
Environmental Science: Supercritical Water Oxidation
2,6-Dimethylol phenol has been studied for its role in supercritical water oxidation (SCWO), a process that addresses the removal of toxic and carcinogenic aromatic pollutants from wastewater . The compound’s degradation mechanism was investigated, revealing that SCWO can achieve a high removal efficiency, making it a promising technique for environmental cleanup efforts.
Medicine: Allergic Contact Dermatitis
In the medical field, 2,6-Dimethylol phenol has been identified as a contact allergen in phenol-formaldehyde resins, which are used in various medical applications . Understanding its allergenic potential is crucial for developing safer medical materials and for diagnosing contact dermatitis in patients.
Materials Science: Polymer Synthesis
The compound plays a significant role in materials science, particularly in the synthesis of poly(phenylene ether), an engineering plastic known for its mechanical and dimensional stabilities . Its involvement in the oxidative coupling copolycondensation process is essential for creating high-performance materials.
Analytical Chemistry: Phenol Methylation
2,6-Dimethylol phenol is a product of phenol methylation, a reaction of great interest in analytical chemistry due to its applications in the plastics industry . The process involves the use of catalysts and is critical for producing materials with specific properties.
Biochemistry: Vitamin E Precursor Synthesis
In biochemistry, the monooxygenase enzyme system that acts on 2,6-Dimethylol phenol has been explored for its potential in synthesizing vitamin E precursors . This research could lead to biotechnological methods for producing vitamin E, which is vital for human health.
Industrial Uses: Laboratory and Professional Applications
Industrially, 2,6-Dimethylol phenol is used as a laboratory chemical and in various professional applications. Its safety data and handling procedures are well-documented, ensuring that it can be used effectively and safely in industrial settings .
Mechanism of Action
- Role : It acts as a potent proteolytic agent, capable of dissolving tissue on contact via proteolysis .
- When injected near a nerve, it produces chemical neurolysis. This effect is nonselective across nerve fiber size and most prominent on the outer aspect of the nerve .
Target of Action
Mode of Action
Safety and Hazards
Future Directions
The oxidation of 2,6-Dimethylol phenol in supercritical water has been studied experimentally and through molecular dynamics simulation . The research is aimed at developing new monomer synthesis methods for its production at an industrial level . The reaction of phenolic compounds with formaldehyde forms the basis for synthesis of an important class of adhesives used to manufacture bonded wood products .
properties
IUPAC Name |
2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,9-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECTVMOFPJKFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183603 | |
| Record name | 2,6-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylol phenol | |
CAS RN |
2937-59-9 | |
| Record name | 2,6-Bis(hydroxymethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylol phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylol phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-xylene-2,α,α'-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLOLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F544Q2F96E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,6-Dimethylol phenol a relevant compound in the context of phenol-formaldehyde resins?
A1: 2,6-Dimethylol phenol is a known contact sensitizer found in resins based on phenol and formaldehyde (P-F-R). [2] These resins are widely used in various products, making exposure to 2,6-Dimethylol phenol a potential concern for allergic contact dermatitis.
Q2: Have there been studies investigating cross-reactivity patterns in individuals allergic to 2,6-Dimethylol phenol?
A2: Yes, research has shown that patients with contact allergy to 2,6-Dimethylol phenol may also exhibit cross-reactivity with other chemically related compounds. [3] These include o-cresol, p-cresol, salicylaldehyde, 2,4-dimethyl phenol, and 2,6-dimethyl phenol. Understanding these cross-reactivity patterns is crucial for accurate diagnosis and effective management of contact allergies.
Q3: How is the presence of 2,6-Dimethylol phenol and other sensitizers determined in different phenol-formaldehyde resins?
A3: High-pressure liquid chromatography (HPLC) is a key analytical technique used to identify and quantify the presence of 2,6-Dimethylol phenol and other contact sensitizers in various P-F-R. [4] This method allows researchers to assess the concentration of these allergens in different resin formulations, providing valuable insights into potential exposure risks.
Q4: What types of phenol-formaldehyde resins typically contain the highest concentrations of 2,6-Dimethylol phenol?
A4: Studies have revealed that resol resins, a type of P-F-R, generally contain the highest concentrations of 2,6-Dimethylol phenol and other simple methylol phenols, with levels reaching up to 15% by weight. [4] In contrast, novolak resins, another type of P-F-R, exhibit higher concentrations of dihydroxydiphenyl methanes. This information is essential for understanding the varying risks associated with different P-F-R formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




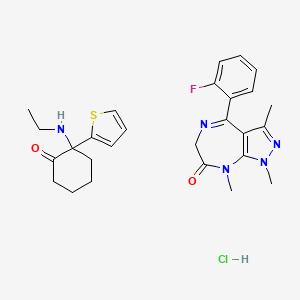
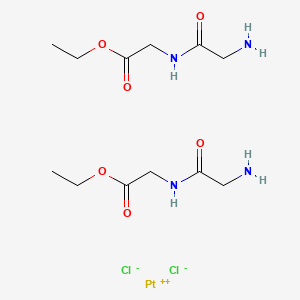
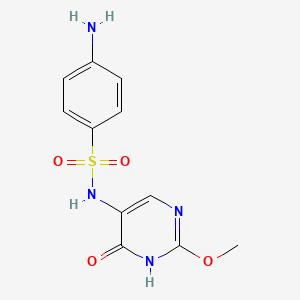
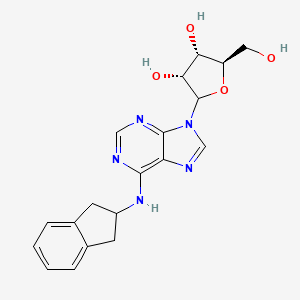
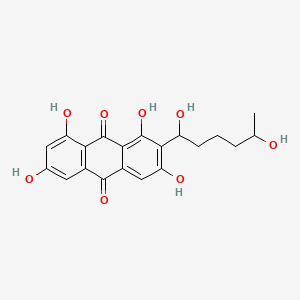


![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)

